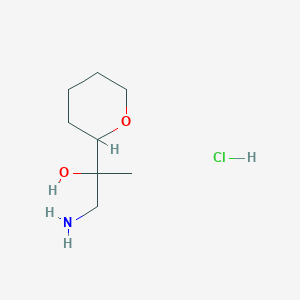

1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride

Description

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride is a tertiary amine hydrochloride salt featuring a tetrahydropyran (oxan-2-yl) substituent. The compound’s structure combines a propan-2-ol backbone with an amino group and a cyclic ether moiety, enhancing its solubility and stability due to the hydrochloride salt form.

Properties

IUPAC Name |

1-amino-2-(oxan-2-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(10,6-9)7-4-2-3-5-11-7;/h7,10H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWMHCYVEYWAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCO1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-oxanone with an appropriate amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The oxan-2-yl group (tetrahydropyran) confers unique steric and electronic characteristics. Below is a comparative analysis with similar compounds:

*Calculated based on analogous structures.

Key Observations:

- Conformational Rigidity : The cyclic ether in the oxan-2-yl group restricts rotation, which may improve binding specificity compared to linear alkyl or aryloxy groups .

- Reactivity: Aminooxy derivatives () are more reactive, posing stability challenges, while methoxy groups () enhance electronic donation without significant reactivity .

Crystallographic and Stability Data

- Crystal Structures: Propranolol derivatives () adopt a gauche conformation in the -CH(OH)-CH₂-NH- chain, critical for β-blocker activity. The oxan-2-yl group’s rigidity may stabilize similar bioactive conformations .

- Hydrate Forms: Compounds like 1-amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl hydrate () highlight the impact of hydration on solubility and stability, a factor less documented for the oxan-2-yl analog .

Biological Activity

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride, also known as 2-amino-3-(oxan-2-yl)propan-1-ol hydrochloride, is a compound characterized by its unique structural features, including an amino group, an oxane ring, and a propanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a biochemical probe in enzyme studies.

The molecular formula of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride is C9H19ClN2O2, with a molecular weight of approximately 202.72 g/mol. The compound's structure allows it to engage in significant interactions with biological targets, influencing their activity through mechanisms such as hydrogen bonding and electrostatic interactions.

The biological activity of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound can modulate enzyme activity, particularly in pathways involving lysosomal phospholipase A2 (LPLA2), which plays a crucial role in lipid metabolism and cellular signaling . The inhibition of LPLA2 by cationic amphiphilic compounds has been linked to potential therapeutic applications, including the treatment of phospholipidosis-related conditions.

In Vitro Studies

In vitro assays have demonstrated that 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride exhibits notable biological activity. For instance, studies have shown its capacity to inhibit LPLA2, which is essential for maintaining lipid homeostasis within cells. The inhibition of this enzyme can lead to significant alterations in cellular lipid profiles, potentially resulting in therapeutic benefits against various diseases .

Case Studies

A recent study explored the effects of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride on cellular models exhibiting phospholipidosis. The compound was tested at varying concentrations to assess its impact on cell viability and lipid accumulation. Results indicated that at specific concentrations, the compound effectively reduced lipid accumulation in treated cells, suggesting its potential utility in managing lipid-related disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride | Different substitution pattern | Varies in reactivity profile |

| 2-Amino-3-(oxan-3-yl)propan-1-ol hydrochloride | Similar functional groups but different oxane position | Altered pharmacokinetics |

| Ethyl 2-amino-3-(oxan-2-yloxy)propanoate | Contains a chiral center | Unique stereochemistry affecting properties |

This table highlights the distinct features of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride compared to other similar compounds, emphasizing its unique reactivity and potential biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.